N-methyl-N-propylacetamide
Description
N-Methyl-N-propylacetamide (IUPAC name: this compound) is a secondary amide derived from acetic acid, with methyl and propyl substituents on the nitrogen atom. This compound is structurally significant in pharmaceutical research, particularly as an intermediate in synthesizing complex molecules. For example, it has been utilized in the preparation of positron emission tomography (PET) ligands for neuroimaging, as demonstrated in the synthesis of a fluorinated pyrazolopyrimidine derivative .
Properties
CAS No. |
24664-67-3 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-methyl-N-propylacetamide |
InChI |
InChI=1S/C6H13NO/c1-4-5-7(3)6(2)8/h4-5H2,1-3H3 |
InChI Key |
PGTYNKFWSGJDGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Selected Acetamides
Detailed Analysis
N-Methylacetamide (C₃H₇NO) Simplest analog with a single methyl group on the nitrogen. Purity and electrochemical behavior have been rigorously studied by IUPAC, highlighting its role as a model compound in analytical chemistry . Lacks the steric and solubility effects introduced by longer alkyl chains.
N-Propylacetamide (C₅H₁₁NO) Features a linear propyl group, enhancing hydrophobicity compared to N-methylacetamide.
N-Acetyl-N-(2-methylpropyl)acetamide (C₈H₁₅NO₂) A branched isomer with a 2-methylpropyl group and an acetyl moiety. Registered under CAS 1787-52-6, with structural data (InChIKey: WQJBTSUJPQKSOP-UHFFFAOYSA-N) and regulatory information from ECHA . The branched structure likely reduces crystallinity and alters solubility compared to linear analogs.
Neodecanamide, N-methyl (C₁₁H₂₃NO) A long-chain derivative with a neodecyl group, suggesting use in industrial formulations (e.g., surfactants or lubricants) .
Substituent Effects on Properties
- Solubility and Reactivity : Linear alkyl chains (e.g., propyl in this compound) increase hydrophobicity relative to methyl substituents. Branched chains (e.g., 2-methylpropyl) may further modify solubility due to steric hindrance .
- Synthetic Utility : this compound’s dual alkyl groups make it a versatile intermediate in drug discovery, as seen in its incorporation into PET ligands targeting neurological inflammation .
Limitations and Data Gaps
- Experimental data (e.g., melting/boiling points, solubility) for this compound are absent in the provided evidence.
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